Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate
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Overview
Description
Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate is a synthetic organic compound that features both cyclopropylamino and imidazolyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the alkylation of an imidazole derivative with a suitable alkyl halide, followed by the introduction of the cyclopropylamino group through nucleophilic substitution. The final esterification step involves the reaction of the intermediate with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The cyclopropylamino group may enhance the compound’s binding affinity and specificity, leading to its desired effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate
- Methyl 2-(cyclopropylamino)-4-(1h-triazol-1-yl)butanoate
- Methyl 2-(cyclopropylamino)-4-(1h-pyridyl-1-yl)butanoate
Uniqueness
Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate is unique due to the presence of both the cyclopropylamino and imidazolyl groups, which confer specific chemical and biological properties. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, while the cyclopropylamino group can enhance the compound’s stability and reactivity.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-(cyclopropylamino)-4-imidazol-1-ylbutanoate |
InChI |
InChI=1S/C11H17N3O2/c1-16-11(15)10(13-9-2-3-9)4-6-14-7-5-12-8-14/h5,7-10,13H,2-4,6H2,1H3 |
InChI Key |
ONLAJSBJTVFYHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1C=CN=C1)NC2CC2 |
Origin of Product |
United States |
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